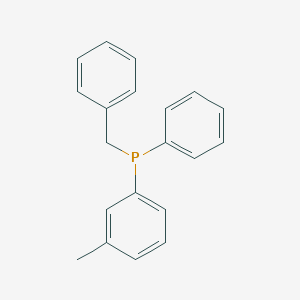
Benzyl(3-methylphenyl)phenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(3-methylphenyl)phenylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three aryl groups: a benzyl group, a 3-methylphenyl group, and a phenyl group. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines like Benzyl(3-methylphenyl)phenylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of benzylmagnesium chloride with 3-methylphenylchlorophosphine and phenylchlorophosphine can yield this compound .
Industrial Production Methods: Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired phosphine compounds .
Chemical Reactions Analysis
Types of Reactions: Benzyl(3-methylphenyl)phenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Substitution: The aryl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Coordination: Transition metal salts such as palladium chloride and platinum chloride are commonly used in coordination reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Substituted aryl phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Benzyl(3-methylphenyl)phenylphosphane has diverse applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(3-methylphenyl)phenylphosphane primarily involves its role as a ligand. The phosphorus atom can donate electron density to transition metals, stabilizing metal complexes and facilitating catalytic cycles. The aryl groups can also participate in π-backbonding, enhancing the stability and reactivity of the metal-ligand complex .
Comparison with Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(3-methylphenyl)phosphine: Similar to Benzyl(3-methylphenyl)phenylphosphane but with three 3-methylphenyl groups.
Benzylphenylphosphine: Contains a benzyl group and a phenyl group bonded to phosphorus.
Uniqueness: this compound is unique due to the presence of both a benzyl group and a 3-methylphenyl group, which can influence its steric and electronic properties. This unique combination can enhance its performance as a ligand in specific catalytic applications .
Properties
CAS No. |
62350-76-9 |
|---|---|
Molecular Formula |
C20H19P |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
benzyl-(3-methylphenyl)-phenylphosphane |
InChI |
InChI=1S/C20H19P/c1-17-9-8-14-20(15-17)21(19-12-6-3-7-13-19)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3 |
InChI Key |
VMOLLGDQLVSNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)P(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















